Lenvatinib

Content Navigation

Developing anti-angiogenic therapies or salt screening requires Lenvatinib free base, not its mesylate salt or weaker FGFR inhibitors. Sorafenib lacks FGFR blockade, failing in VEGFR-resistant tumors due to FGFR upregulation. SMolecule supplies free base: • Dual VEGFR/FGFR inhibitor (VEGFR2 IC50 ~4 nM, FGFR1 ~46 nM) • Enables salt/co-crystal screening & non-aqueous formulation • Validated by superior clinical outcomes in HCC vs Sorafenib. In stock, global shipping.

CAS Number

Product Name

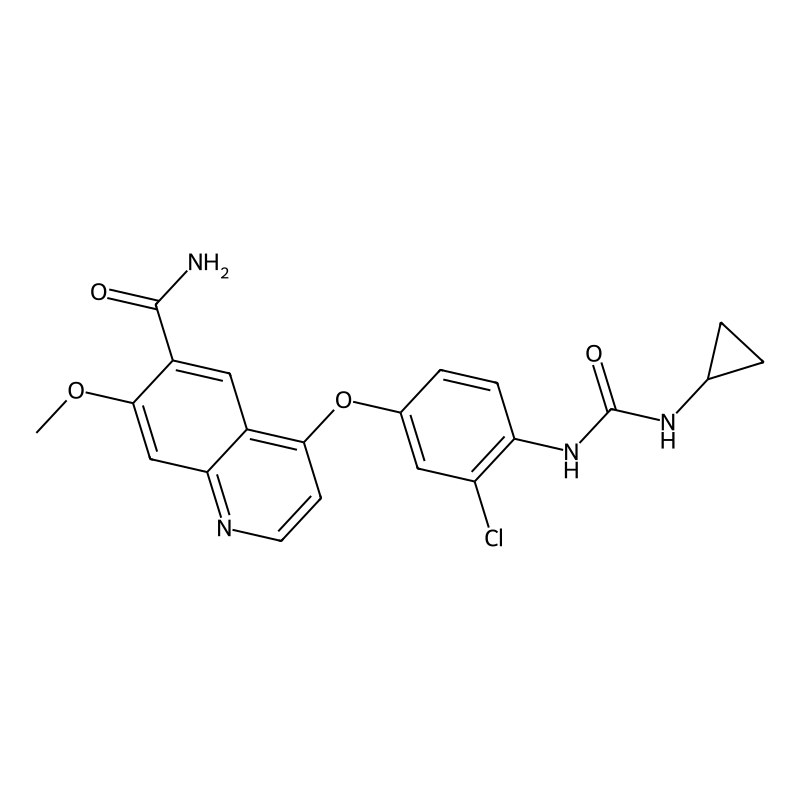

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Lenvatinib is a multi-receptor tyrosine kinase (RTK) inhibitor recognized for its activity against vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), and other kinases implicated in oncogenesis and angiogenesis, such as PDGFRα, KIT, and RET. This specific activity profile makes it a critical tool in cancer research, particularly for investigating signaling pathways in hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid cancer. The compound is supplied as the free base (CAS 417716-92-8), which serves as the direct precursor for various salt forms, including the clinically utilized mesylate salt.

Research Fit

Multi-targeted TKI for VEGFR1–3, FGFR1–4, PDGFRα, KIT, RET pathway studies

Supports angiogenesis inhibition, tumor growth kinetics, and resistance modeling workflows

DMSO-soluble free base; research-grade tool for in vitro and in vivo preclinical assays

References

- [1] Matsumoto, K., et al. Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways. *Vascular Cell*, 8(1), 3 (2016).

- [2] Mechanism of Action (MOA) of LENVIMA® (lenvatinib). Eisai Inc.

- [3] Haddad, R. I., et al. Lenvatinib and other tyrosine kinase inhibitors for the treatment of radioiodine refractory, advanced, and progressive thyroid cancer. *Cancer Treatment and Research Communications*, 3, 30-41 (2015).

- [4] Cabanillas, M. E., et al. Lenvatinib in advanced thyroid cancer: a new reality. *Expert Opinion on Orphan Drugs*, 2(4), 363-370 (2014).

- [6] Tahover, E., et al. The action and resistance mechanisms of Lenvatinib in liver cancer. *Biomedicine & Pharmacotherapy*, 148, 112741 (2022).

Substituting Lenvatinib (free base) with its mesylate salt or other multi-kinase inhibitors like Sorafenib introduces significant, non-trivial variables into experimental design and execution. The free base form is essential for studies requiring specific non-aqueous solubility, custom formulation development, or use as a precursor in salt screening and synthesis workflows. In contrast, the mesylate salt exhibits distinct physicochemical properties, including different solubility and stability profiles, which are leveraged for specific oral formulations but may be unsuitable for other applications. Furthermore, substituting with an in-class analog like Sorafenib is scientifically unsound for many studies, as Lenvatinib's potent dual inhibition of both VEGFR and FGFR pathways provides a distinct mechanistic action that is a primary differentiator and often the central reason for its selection.

Substitution Risk

VEGFR2/FGFR1 selectivity profile differs from sorafenib; balanced co-inhibition may not transfer to other multi-kinase inhibitors.

FGFR2 fusion mutant sensitivity is retained; FGFR-selective TKIs may lose activity against acquired kinase domain mutations.

Cabozantinib ultra-potent VEGFR2 profile shifts angiogenesis readout; substitution changes pathway inhibition balance.

References

- [19] Patil, S. B., et al. An improved process for the preparation of lenvatinib. WO2019016664A1. (2019).

- [21] Matsumoto, K., et al. Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways. *Vascular Cell*, 8, 3 (2016).

- [23] FDA Center for Drug Evaluation and Research. LENVIMA (lenvatinib) capsules, for oral use - Clinical Review. Application Number: 206947Orig1s000 (2015).

- [27] Kersnic, B., et al. Crystalline forms and processes of lenvatinib besylate. WO2020070144A1. (2020).

Differentiated Kinase Inhibition Profile: Potent Dual VEGFR/FGFR Blockade vs. Sorafenib

Lenvatinib demonstrates a distinct and more potent inhibitory profile against key angiogenesis-regulating kinases compared to Sorafenib. While both inhibit VEGFR, Lenvatinib uniquely maintains high potency against the full family of fibroblast growth factor receptors (FGFR1-4). In a head-to-head comparison of bFGF-driven angiogenesis, Lenvatinib achieved suppression at a 10-fold lower dose (3 mg/kg) than Sorafenib (30 mg/kg), underscoring its superior potency in FGFR-mediated pathways. This dual activity is critical for overcoming resistance mechanisms that emerge from the upregulation of the FGF/FGFR axis in response to VEGFR-only inhibition.

| Evidence Dimension | In vivo bFGF-driven angiogenesis suppression |

| Target Compound Data | Effective at 3 mg/kg |

| Comparator Or Baseline | Sorafenib: Effective at 30 mg/kg |

| Quantified Difference | 10-fold higher potency |

| Conditions | In vivo Matrigel plug assay in mice. |

This makes Lenvatinib the specific choice for research models where FGFR signaling is a primary driver or a potential escape pathway.

ORR 41% vs PFS 3.6 mo

ORR 12%

Superior Efficacy Metrics in Head-to-Head Clinical Studies vs. Sorafenib

In the pivotal REFLECT Phase 3 trial for unresectable hepatocellular carcinoma (uHCC), Lenvatinib demonstrated statistically significant and clinically meaningful improvements in all secondary efficacy endpoints compared to Sorafenib. Lenvatinib doubled the median progression-free survival (PFS) to 7.4 months versus 3.7 months for Sorafenib. Furthermore, the objective response rate (ORR) for Lenvatinib was over 2.5 times higher, at 24% compared to 9% for Sorafenib. These data provide a strong quantitative basis for selecting Lenvatinib in preclinical models aiming to align with superior clinical outcomes.

| Evidence Dimension | Median Progression-Free Survival (PFS) & Objective Response Rate (ORR) |

| Target Compound Data | PFS: 7.4 months; ORR: 24% |

| Comparator Or Baseline | Sorafenib: PFS: 3.7 months; ORR: 9% |

| Quantified Difference | PFS doubled; ORR >2.5x higher |

| Conditions | Phase 3 REFLECT trial in first-line unresectable hepatocellular carcinoma. |

For researchers modeling uHCC, using Lenvatinib provides a stronger translational link to a compound with demonstrably higher clinical efficacy metrics than the previous standard-of-care.

Physicochemical Properties: Suitability of Free Base as a Synthetic Precursor

Lenvatinib free base (CAS 417716-92-8) is the foundational molecule from which pharmaceutically relevant salts, such as the mesylate, are synthesized. Patent literature detailing the synthesis explicitly describes reacting the Lenvatinib free base with methanesulfonic acid to produce the mesylate salt. The free base exhibits poor aqueous solubility, a characteristic that necessitates its conversion into a salt form like the mesylate for many oral dosage forms. This makes the free base the essential starting material for any research focused on developing novel salts, co-crystals, or specialized formulations where control over the final salt form is required.

| Evidence Dimension | Role in Synthesis |

| Target Compound Data | Starting material (precursor) for salt formation. |

| Comparator Or Baseline | Lenvatinib Mesylate: The final salt product. |

| Quantified Difference | N/A (Qualitative difference in chemical utility) |

| Conditions | Standard chemical synthesis and salt formation processes. |

Procuring the free base is non-negotiable for researchers in process chemistry, medicinal chemistry, and formulation science who need to control the final salt form or work in non-aqueous systems.

ORR 71% vs PFS 9.2 mo

ORR 36%

PFS 22.4 mo vs ORR 18%

PFS 6.7 mo

ORR 52.6% vs PFS 10.2 mo

ORR 38.6%

Preclinical Models of Cancers with FGFR-Mediated Resistance

For investigating tumors that have developed resistance to purely VEGFR-targeted therapies through the upregulation of FGFR signaling pathways. The demonstrated high potency of Lenvatinib against FGFR makes it the logical choice over inhibitors like Sorafenib that lack this strong dual activity.

Translational Research in Hepatocellular Carcinoma (HCC)

In preclinical and translational studies of HCC, using Lenvatinib allows for better alignment with current, more effective clinical standards. Its superior progression-free survival and objective response rate data compared to Sorafenib make it a more relevant tool for developing combination therapies or investigating biomarkers.

Development of Novel Drug Formulations and Salt Derivatives

As the essential starting material, Lenvatinib free base is required for all R&D activities involving salt screening, co-crystal development, and the creation of novel formulations (e.g., non-aqueous, depots). Procuring a pre-formed salt like the mesylate would preclude this type of foundational formulation work.

Application Fit Matrix

References

- [14] Cabanillas, M. E., et al. Multikinase inhibitors in the treatment of thyroid cancer: specific role of lenvatinib. *Expert Opinion on Orphan Drugs*, 2(4), 363-370 (2014).

- [19] Patil, S. B., et al. An improved process for the preparation of lenvatinib. WO2019016664A1. (2019).

- [21] Matsumoto, K., et al. Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways. *Vascular Cell*, 8, 3 (2016).

- [24] Eisai Inc. Lenvatinib Demonstrates Positive Results vs Sorafenib Across All Endpoints in First-Line Phase 3 Non-inferiority Trial of Unresectable Hepatocellular Carcinoma (uHCC). *PR Newswire* (2017).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Drug Indication

FDA Label

Kisplyx is indicated for the treatment of adults with advanced renal cell carcinoma (RCC): in combination with pembrolizumab, as first-line treatment (see section 5. 1). in combination with everolimus, following one prior vascular endothelial growth factor (VEGF)-targeted therapy.

Lenvima is indicated as monotherapy for the treatment of adult patients with progressive, locally advanced or metastatic, differentiated (papillary/follicular/Hürthle cell) thyroid carcinoma (DTC), refractory to radioactive iodine (RAI). Lenvima is indicated as monotherapy for the treatment of adult patients with advanced or unresectable hepatocellular carcinoma (HCC) who have received no prior systemic therapy.

Treatment of all conditions included in the category of malignant neoplasms except haematopoietic and lymphoid tissue neoplasms, papillary thyroid cancer , follicular thyroid cancer and osteosarcoma

Treatment of follicular thyroid cancer , Treatment of osteosarcoma, Treatment of papillary thyroid cancer

Lenvatinib is a multiple receptor tyrosine kinase inhibitor demonstrating potent antiangiogenic properties indicated as monotherapy or combination therapy for certain malignancies. Lenvatinib is FDA-approved for radioactive iodine-refractory differentiated thyroid cancer (DTC), unresectable or advanced hepatocellular carcinoma (HCC), and advanced renal cell carcinoma (RCC).

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Lenvima

FDA Approval: Yes

Lenvatinib mesylate is approved to be used alone or with other drugs to treat: Endometrial carcinoma that is advanced and got worse after other therapies. It is used with pembrolizumab in patients whose cancer is not microsatellite instability -high (MSI-H) or mismatch repair deficient (dMMR) and cannot be treated with surgery or radiation therapy.¹

Hepatocellular carcinoma (a type of liver cancer ). It is used as first-line treatment in patients whose disease cannot be removed by surgery.

Renal cell carcinoma (a type of kidney cancer ) that is advanced. It is used with everolimus in patients who have already received angiogenesis inhibitor therapy.

Thyroid cancer in certain patients with progressive , recurrent , or metastatic disease that does not respond to treatment with radioactive iodine.

¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that lenvatinib mesylate provides a clinical benefit in these patients. Lenvatinib mesylate is also being studied in the treatment of other types of cancer.

Pharmacology

Lenvatinib is a synthetic, orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR/FLK-1) tyrosine kinase with potential antineoplastic activity. Lenvatinib blocks VEGFR2 activation by VEGF, resulting in inhibition of the VEGF receptor signal transduction pathway, decreased vascular endothelial cell migration and proliferation, and vascular endothelial cell apoptosis.

MeSH Pharmacological Classification

ATC Code

L01XE29

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE29 - Lenvatinib

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

RET family

RET [HSA:5979] [KO:K05126]

Other CAS

Absorption Distribution and Excretion

Following administration of a radiolabeled dose, approximately 64% and 25% of the radiolabel were eliminated in the feces and urine, respectively.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

2: Rinninella E, Cintoni M, Raoul P, Mele MC, De Gaetano AM, Marini MG, Mora V, Gasbarrini A. Minimal impact of lenvatinib (Lenvima®) on muscle mass in advanced hepatocellular carcinoma and implications for treatment duration. Two cases from the REFLECT study. Eur Rev Med Pharmacol Sci. 2019 Nov;23(22):10132-10138. doi: 10.26355/eurrev_201911_19583. PubMed PMID: 31799685.

3: Feng F, Li X, Li R, Li B. The multiple-kinase inhibitor lenvatinib inhibits the proliferation of acute myeloid leukemia cells. Animal Model Exp Med. 2019 Sep 3;2(3):178-184. doi: 10.1002/ame2.12076. eCollection 2019 Sep. PubMed PMID: 31773093; PubMed Central PMCID: PMC6762047.

4: Kudo M. A New Treatment Option for Intermediate-Stage Hepatocellular Carcinoma with High Tumor Burden: Initial Lenvatinib Therapy with Subsequent Selective TACE. Liver Cancer. 2019 Oct;8(5):299-311. doi: 10.1159/000502905. Epub 2019 Sep 18. PubMed PMID: 31768341; PubMed Central PMCID: PMC6872999.

5: Hatanaka T, Kakizaki S, Nagashima T, Namikawa M, Tojima H, Shimada Y, Takizawa D, Naganuma A, Arai H, Sato K, Harimoto N, Shirabe K, Uraoka T. Analyses of objective response rate, progression-free survival, and adverse events in hepatocellular carcinoma patients treated with lenvatinib: A multicenter retrospective study. Hepatol Res. 2019 Nov 23. doi: 10.1111/hepr.13460. [Epub ahead of print] PubMed PMID: 31760660.

6: Aydemirli MD, Kapiteijn E, Ferrier KRM, Ottevanger N, Links TP, van der Horst-Schrivers ANA, Broekman KE, Groenwold RHH, Zwaveling J. Effectiveness and toxicity of lenvatinib in refractory thyroid cancer: Dutch real-life data. Eur J Endocrinol. 2019 Nov 1. pii: EJE-19-0763.R1. doi: 10.1530/EJE-19-0763. [Epub ahead of print] PubMed PMID: 31751307.

7: Kim JJ, McFarlane T, Tully S, Wong WWL. Lenvatinib Versus Sorafenib as First-Line Treatment of Unresectable Hepatocellular Carcinoma: A Cost-Utility Analysis. Oncologist. 2019 Nov 20. pii: theoncologist.2019-0501. doi: 10.1634/theoncologist.2019-0501. [Epub ahead of print] PubMed PMID: 31748341.

8: Honda S, Saitho Y, Sawada K, Hasebe T, Nakajima S, Okumura T. Repeated Perforation of the Gallbladder in a Patient with Hepatocellular Carcinoma Receiving Lenvatinib. Intern Med. 2019 Nov 18. doi: 10.2169/internalmedicine.3806-19. [Epub ahead of print] PubMed PMID: 31735795.

9: Kuzuya T, Ishigami M, Ito T, Ishizu Y, Honda T, Ishikawa T, Fujishiro M. Favorable radiologic antitumor response at 2 weeks after starting lenvatinib for patients with advanced hepatocellular carcinoma. Hepatol Res. 2019 Nov 12. doi: 10.1111/hepr.13452. [Epub ahead of print] PubMed PMID: 31721363.

10: Yamashita T, Kudo M, Ikeda K, Izumi N, Tateishi R, Ikeda M, Aikata H, Kawaguchi Y, Wada Y, Numata K, Inaba Y, Kuromatsu R, Kobayashi M, Okusaka T, Tamai T, Kitamura C, Saito K, Haruna K, Okita K, Kumada H. REFLECT-a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset. J Gastroenterol. 2019 Nov 12. doi: 10.1007/s00535-019-01642-1. [Epub ahead of print] PubMed PMID: 31720835.

11: Sasaki R, Fukushima M, Haraguchi M, Miuma S, Miyaaki H, Hidaka M, Eguchi S, Matsuo S, Tajima K, Matsuzaki T, Hashimoto S, Ooba K, Kugiyama Y, Yatsuhashi H, Motoyoshi Y, Shigeno M, Kinoshita N, Nakao K. Response to Lenvatinib Is Associated with Optimal RelativeDose Intensity in Hepatocellular Carcinoma: Experience in Clinical Settings. Cancers (Basel). 2019 Nov 10;11(11). pii: E1769. doi: 10.3390/cancers11111769. PubMed PMID: 31717674.

12: Hida T, Velcheti V, Reckamp KL, Nokihara H, Sachdev P, Kubota T, Nakada T, Dutcus CE, Ren M, Tamura T. A phase 2 study of lenvatinib in patients with RET fusion-positive lung adenocarcinoma. Lung Cancer. 2019 Dec;138:124-130. doi: 10.1016/j.lungcan.2019.09.011. Epub 2019 Sep 16. PubMed PMID: 31710864.

13: Ogasawara S, Mihara Y, Kondo R, Kusano H, Akiba J, Yano H. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo. Anticancer Res. 2019 Nov;39(11):5973-5982. doi: 10.21873/anticanres.13802. PubMed PMID: 31704822.

14: Liu Z, Li X, He X, Xu Y, Wang X. Complete response to the combination of Lenvatinib and Pembrolizumab in an advanced hepatocellular carcinoma patient: a case report. BMC Cancer. 2019 Nov 8;19(1):1062. doi: 10.1186/s12885-019-6287-8. PubMed PMID: 31703571; PubMed Central PMCID: PMC6839182.

15: Chen WX, Li GX, Hu ZN, Zhu P, Zhang BX, Ding ZY. Significant response to anti-PD-1 based immunotherapy plus lenvatinib for recurrent intrahepatic cholangiocarcinoma with bone metastasis: A case report and literature review. Medicine (Baltimore). 2019 Nov;98(45):e17832. doi: 10.1097/MD.0000000000017832. Review. PubMed PMID: 31702638; PubMed Central PMCID: PMC6855517.

16: Hou FJ, Guo LX, Zheng KY, Song JN, Wang Q, Zheng YG. Chelidonine enhances the antitumor effect of lenvatinib on hepatocellular carcinoma cells. Onco Targets Ther. 2019 Aug 19;12:6685-6697. doi: 10.2147/OTT.S215103. eCollection 2019. PubMed PMID: 31695406; PubMed Central PMCID: PMC6707434.

17: Chen X, Zhang Y, Zhang N, Ge Y, Jia W. Lenvatinib combined nivolumab injection followed by extended right hepatectomy is a feasible treatment for patients with massive hepatocellular carcinoma: a case report. Onco Targets Ther. 2019 Sep 9;12:7355-7359. doi: 10.2147/OTT.S217123. eCollection 2019. PubMed PMID: 31686845; PubMed Central PMCID: PMC6752163.

18: Tada T, Kumada T, Hiraoka A, Michitaka K, Atsukawa M, Hirooka M, Tsuji K, Ishikawa T, Takaguchi K, Kariyama K, Itobayashi E, Tajiri K, Shimada N, Shibata H, Ochi H, Toyoda H, Nouso K, Tsutsui A, Nagano T, Itokawa N, Hayama K, Imai M, Joko K, Koizumi Y, Hiasa Y. Safety and efficacy of lenvatinib in elderly patients with unresectable hepatocellular carcinoma: A multicenter analysis with propensity score matching. Hepatol Res. 2019 Oct 29. doi: 10.1111/hepr.13427. [Epub ahead of print] PubMed PMID: 31660700.

19: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547897/ PubMed PMID: 31643233.

20: Molinaro E, Viola D, Viola N, Falcetta P, Orsolini F, Torregrossa L, Vagli P, Ribechini A, Materazzi G, Vitti P, Elisei R. Lenvatinib Administered via Nasogastric Tube in Poorly Differentiated Thyroid Cancer. Case Rep Endocrinol. 2019 Sep 18;2019:6831237. doi: 10.1155/2019/6831237. eCollection 2019. PubMed PMID: 31641541; PubMed Central PMCID: PMC6766666.

Explore Compound Types